5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Overview
Description
5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a benzoyl group, a fluorophenyl group, and a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of an appropriate benzoyl chloride with a fluorophenyl amine to form an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization with a suitable reagent, such as urea or thiourea, to form the pyrimidinone ring.
Methylation: The final step involves the methylation of the pyrimidinone ring to introduce the methyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
5-benzoyl-4-phenyl-6-methyl-3,4-dihydro-1H-pyrimidin-2-one: Lacks the fluorine atom on the phenyl ring.
5-benzoyl-4-(3-chlorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one: Contains a chlorine atom instead of fluorine.
5-benzoyl-4-(3-bromophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
5-benzoyl-4-(3-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-15(17(22)12-6-3-2-4-7-12)16(21-18(23)20-11)13-8-5-9-14(19)10-13/h2-10,16H,1H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUJIYXMHRJQFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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